1-Hexanol, 3-mercapto-, (R)-
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Overview
Description
1-Hexanol, 3-mercapto-, ®- is an organic compound with the molecular formula C6H14OS. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexanol, 3-mercapto-, ®- can be synthesized through several methods. One common approach involves the reaction of 1-hexanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, the production of 1-hexanol, 3-mercapto-, ®- often involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalyst type, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Hexanol, 3-mercapto-, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiols.
Scientific Research Applications
1-Hexanol, 3-mercapto-, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of flavors and fragrances, as well as in the formulation of certain industrial chemicals
Mechanism of Action
The mechanism of action of 1-Hexanol, 3-mercapto-, ®- involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
- 3-Mercaptohexan-1-ol
- 3-Mercaptohexanol
- 2-Hexanol
- 3-Methyl-2-pentanol
Comparison: 1-Hexanol, 3-mercapto-, ®- is unique due to its specific thiol group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a higher reactivity due to the presence of the sulfur atom, making it more versatile in various chemical reactions .
Properties
CAS No. |
90180-88-4 |
---|---|
Molecular Formula |
C6H14OS |
Molecular Weight |
134.24 g/mol |
IUPAC Name |
(3R)-3-sulfanylhexan-1-ol |
InChI |
InChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
TYZFMFVWHZKYSE-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC[C@H](CCO)S |
Canonical SMILES |
CCCC(CCO)S |
Origin of Product |
United States |
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